2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide
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Overview
Description
2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of an ethoxy group, a piperidinyl carbonyl group, and a pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate alcohol and a base.
Attachment of the Piperidinyl Carbonyl Group: This step involves the acylation of the benzamide with a piperidinyl carbonyl chloride.
Incorporation of the Pyridinyl Moiety: The final step involves the coupling of the pyridinyl group to the benzamide core, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the piperidinyl carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The piperidinyl carbonyl group is crucial for its binding affinity, while the pyridinyl moiety may play a role in its selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-ethoxy-N-[[[6-[(1-methyl-4-piperidinyl)sulfonyl]-2-benzothiazolyl]amino]carbonyl]-5-(1H-pyrazol-1-yl)benzamide
- N-(piperidine-4-yl)benzamide derivatives
Uniqueness
2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
613677-70-6 |
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Molecular Formula |
C21H25N3O3 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-ethoxy-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide |
InChI |
InChI=1S/C21H25N3O3/c1-3-27-18-9-5-4-7-16(18)21(26)23-19-10-6-8-17(22-19)20(25)15-11-13-24(2)14-12-15/h4-10,15H,3,11-14H2,1-2H3,(H,22,23,26) |
InChI Key |
LCZCILCBGAFRAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=N2)C(=O)C3CCN(CC3)C |
Origin of Product |
United States |
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